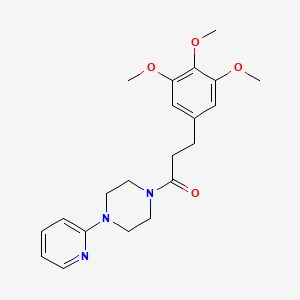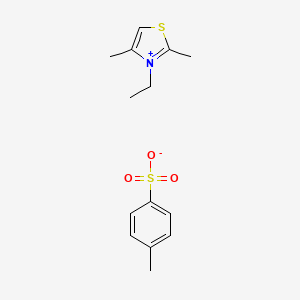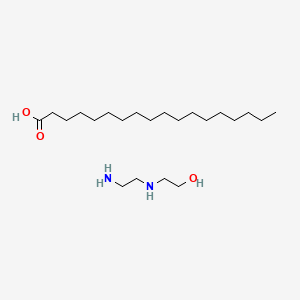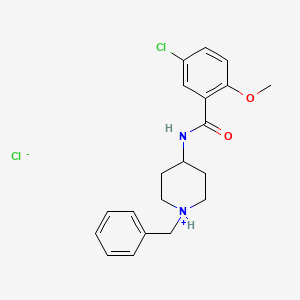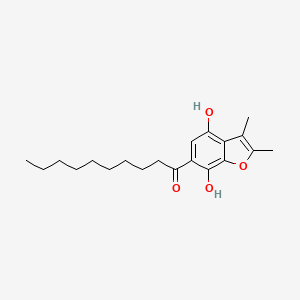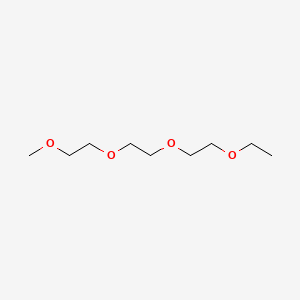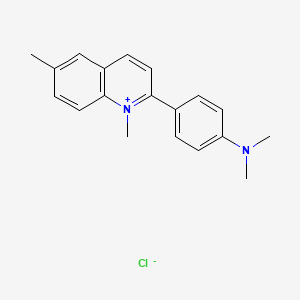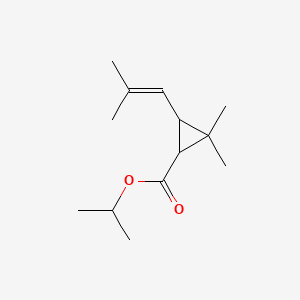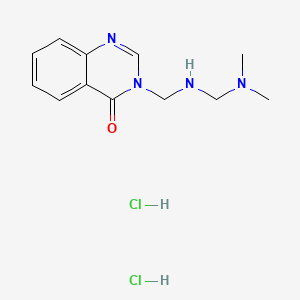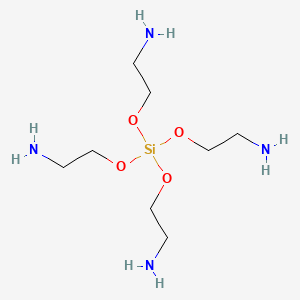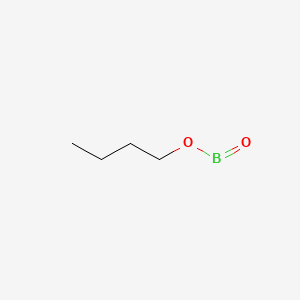
Butyl metaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl metaborate is an organic compound with the chemical formula C4H9BO2 It is a borate ester, specifically a metaborate ester, which is formed by the reaction of boric acid with butanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl metaborate can be synthesized through the reaction of boric acid with butanol. The reaction typically involves heating boric acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
B(OH)3+3C4H9OH→B(O(C4H9))3+3H2O
In this reaction, boric acid reacts with butanol to form this compound and water. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors and distillation units to separate the product from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl metaborate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and butanol.
Transesterification: Reacts with other alcohols to form different borate esters.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Other alcohols, acidic or basic catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Hydrolysis: Boric acid and butanol.
Transesterification: Different borate esters and corresponding alcohols.
Oxidation and Reduction: Various oxidized or reduced borate compounds.
Aplicaciones Científicas De Investigación
Butyl metaborate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other borate compounds.
Biology: Investigated for its potential use in biological systems due to its low toxicity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a flame retardant, lubricant additive, and in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of butyl metaborate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components and enzymes, influencing biochemical processes. In industrial applications, its mechanism of action is related to its chemical properties, such as its ability to form stable complexes and its reactivity with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl metaborate: Similar structure but with a methyl group instead of a butyl group.
Ethyl metaborate: Similar structure but with an ethyl group instead of a butyl group.
Propyl metaborate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl metaborate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
57073-75-3 |
|---|---|
Fórmula molecular |
C4H9BO2 |
Peso molecular |
99.93 g/mol |
Nombre IUPAC |
butoxy(oxo)borane |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clave InChI |
IEFORYAKGBSZCQ-UHFFFAOYSA-N |
SMILES canónico |
B(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
